2-{[5-(6-chloro-3-pyridyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-[3-(trifluoromethyl)phenyl]ethan-1-one
Description
The compound 2-{[5-(6-chloro-3-pyridyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-[3-(trifluoromethyl)phenyl]ethan-1-one is a heterocyclic molecule featuring a 1,2,4-triazole core substituted with a 6-chloro-3-pyridyl group at position 5, a methyl group at position 4, and a thioether linkage to a 3-(trifluoromethyl)phenyl ketone moiety. The compound is commercially available (CAS: 680217-47-4) and adheres to stringent safety protocols, including precautions against heat and ignition sources (P210) and handling guidelines (P201, P202) .
Properties
IUPAC Name |
2-[[5-(6-chloropyridin-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-[3-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClF3N4OS/c1-25-15(11-5-6-14(18)22-8-11)23-24-16(25)27-9-13(26)10-3-2-4-12(7-10)17(19,20)21/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGDUJOWRKJXUFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)C2=CC(=CC=C2)C(F)(F)F)C3=CN=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClF3N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a trifluoromethyl group attached to a tertiary stereogenic center in a hetero aliphatic ring have been shown to exhibit improved drug potency toward reverse transcriptase enzyme inhibition.
Mode of Action
It is known that trifluoromethylpyridines and their derivatives, which share structural similarities with the compound , have unique physicochemical properties due to the combination of the fluorine atom and the characteristics of the pyridine moiety. These properties can influence their interaction with biological targets.
Biochemical Pathways
Compounds with similar structures have been used in the agrochemical and pharmaceutical industries, suggesting that they may interact with a variety of biochemical pathways.
Pharmacokinetics
The presence of the trifluoromethyl group can influence the pharmacokinetic properties of the compound, as fluorinated compounds have been shown to exhibit unique biological activities and physical properties.
Biological Activity
The compound 2-{[5-(6-chloro-3-pyridyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-[3-(trifluoromethyl)phenyl]ethan-1-one is a derivative of the 1,2,4-triazole class, which has garnered attention due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and potential applications in medicinal chemistry.
- Molecular Formula : C17H12ClF3N4OS
- Molecular Weight : 412.82 g/mol
- CAS Number : 680217-47-4
Antimicrobial Activity
-
Antibacterial Properties :
- The triazole moiety has been associated with significant antibacterial activity against various pathogens. For instance, compounds with similar structures have shown efficacy against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL .
- A study highlighted that triazole derivatives exhibited enhanced potency against methicillin-resistant Staphylococcus aureus (MRSA), outperforming traditional antibiotics like vancomycin .
- Antifungal Properties :
- Antiviral Activity :
Anticancer Activity
Research indicates that the compound's structural components may contribute to anticancer properties. Triazole-based compounds have been reported to inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis. Specific derivatives have shown promise in targeting breast cancer and leukemia cell lines .
Herbicidal Activity
Recent studies have identified the compound as a potential herbicide by inhibiting phytoene desaturase (PDS), an enzyme critical for carotenoid biosynthesis in plants. The compound exhibited effective post-emergence herbicidal activity at concentrations ranging from 375 to 750 g/ha against several weed species, indicating its viability as a selective herbicide .
Structure-Activity Relationship (SAR)
The biological activity of triazole derivatives is significantly influenced by their chemical structure. Key findings regarding SAR include:
- Substituent Effects : The presence of electron-donating groups on the phenyl ring enhances antibacterial activity. Conversely, bulky substituents can reduce efficacy .
- Positioning of Functional Groups : The positioning of trifluoromethyl groups on the aromatic system has been correlated with increased antimicrobial potency due to enhanced lipophilicity and electronic effects .
Table: Summary of Biological Activities
Case Studies
-
Study on Antimicrobial Efficacy :
A comprehensive evaluation of various triazole derivatives demonstrated that modifications at the C-3 position significantly influenced antibacterial activity against a range of Gram-positive and Gram-negative bacteria . -
Herbicidal Activity Assessment :
In a field trial, a derivative of the compound was tested for its herbicidal efficacy against common agricultural weeds. Results indicated superior performance compared to commercial herbicides, suggesting potential for agricultural applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds share the 1,2,4-triazole-thioether scaffold but differ in substituents, leading to variations in reactivity, solubility, and biological activity. Below is a comparative analysis based on evidence-derived
Table 1: Structural and Functional Comparison
Key Findings
Electron-Withdrawing vs. In contrast, pyrrole or acetic acid substituents (e.g., CAS: 680217-03-2, 54559-45-4) increase polarity, favoring aqueous solubility but reducing membrane permeability .
Synthetic Complexity: The target compound’s synthesis likely involves multi-step coupling reactions (e.g., lithium bis(trimethylsilyl)amide-mediated thioether formation), similar to methods used for pyrazolone derivatives (e.g., Example 63 in ) . Simpler analogs, such as diphenyl-triazole derivatives, are synthesized via one-pot condensations (e.g., KOH/ethanol-mediated Claisen-Schmidt reactions) .
Thermal and Chemical Stability: The CF₃ group in the target compound confers resistance to metabolic degradation, a property absent in non-fluorinated analogs like [(4,5-diphenyl-triazol-3-yl)thio]acetic acid . Safety data (P210) highlight the target compound’s sensitivity to ignition sources, a trait shared with other sulfur-containing heterocycles .
Lumping Strategy Relevance :
- Compounds with similar triazole-thioether backbones (e.g., CAS: 680217-03-2, 54559-45-4) may be grouped under a "surrogate" category for predictive modeling of reactivity or environmental persistence, as proposed in lumping strategies for organic compounds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
